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8-Chloropyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B15053175
M. Wt: 181.58 g/mol
InChI Key: INSHHZLBPJZJBC-UHFFFAOYSA-N
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Description

Overview of Pyrido[2,3-b]pyrazin-3(4H)-one as a Key Pharmacophore

A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target. The pyrido[2,3-b]pyrazin-3(4H)-one scaffold represents a key pharmacophore that has been explored for various therapeutic applications. Its structure features a lactam group (a cyclic amide), hydrogen bond donors and acceptors, and a planar aromatic system, which are crucial for interacting with biological macromolecules like enzymes and receptors.

Recent research has highlighted the potential of related pyridopyrimidine scaffolds as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. biorxiv.orgnih.gov For instance, derivatives of the pyrido[2,3-d]pyrimidin-7-one core have been developed as highly selective inhibitors of Receptor Interacting Protein Kinase-2 (RIPK2), an enzyme involved in inflammatory signaling pathways. nih.gov The pyrido[2,3-b]pyrazine (B189457) core has also been the basis for synthesizing compounds with antibacterial activity, targeting essential bacterial proteins like FtsZ. nih.gov The versatility of this scaffold allows medicinal chemists to introduce a variety of substituents at different positions to fine-tune the compound's biological activity and pharmacokinetic properties. rsc.orgnih.gov

Rationale for Academic Investigation of 8-Chloropyrido[2,3-b]pyrazin-3(4H)-one and Related Analogues

The specific investigation of this compound is driven by established principles of medicinal chemistry. The introduction of a chlorine atom at the 8-position of the pyridopyrazine ring system is a strategic decision aimed at exploring and potentially enhancing the molecule's therapeutic potential.

The rationale for this academic inquiry can be understood from two primary perspectives:

Synthetic Handle for Further Derivatization: The chlorine atom can serve as a versatile synthetic handle. It can be replaced by other functional groups through various chemical reactions, such as nucleophilic aromatic substitution. This allows for the creation of a library of related analogues with diverse substituents at the 8-position. researchgate.net This approach is fundamental to Structure-Activity Relationship (SAR) studies, where chemists systematically alter a lead compound's structure to identify the key features responsible for its biological activity and to optimize its potency and selectivity. The synthesis of related 4-chloro substituted pyridopyrimidines has demonstrated the utility of a halogen as a key intermediate for introducing further molecular diversity. mdpi.com

The systematic synthesis and evaluation of compounds like this compound are therefore crucial steps in the rational design of new and more effective therapeutic agents.

Research Findings on Related Scaffolds

To illustrate the therapeutic potential of the broader class of related heterocyclic systems, the following tables summarize the biological activities of representative compounds from the scientific literature.

Table 1: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidin-7-one Derivatives

Compound ReferenceTarget KinaseIC₅₀ (nM)Selectivity Profile
UH15-15 (Compound 33) RIPK28 ± 4>300-fold vs. ALK2
PD166285 (Compound 14) ALK221 ± 16Potent ALK2 inhibitor

Data sourced from a study on RIPK2 inhibitors. nih.gov

Table 2: Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives

CompoundStaphylococcus aureus (MIC mg/mL)Bacillus cereus (MIC mg/mL)Escherichia coli (MIC mg/mL)S. typhi (MIC mg/mL)
Compound 1 (2,3-dithione) 0.0780.0780.6251.25
Compound 3 1.251.2555
Compound 4 0.6250.15>5>5
Compound 5 1.251.25>5>5

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the bacteria. Data sourced from a study on new pyrido[2,3-b]pyrazine derivatives. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClN3O B15053175 8-Chloropyrido[2,3-b]pyrazin-3(4H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

8-chloro-4H-pyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C7H4ClN3O/c8-4-1-2-9-7-6(4)10-3-5(12)11-7/h1-3H,(H,9,11,12)

InChI Key

INSHHZLBPJZJBC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)N=CC(=O)N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Pyrido 2,3 B Pyrazin 3 4h One Derivatives

Established Synthetic Routes to the Pyrido[2,3-b]pyrazin-3(4H)-one Core

The formation of the fundamental pyrido[2,3-b]pyrazin-3(4H)-one ring system is primarily achieved through well-established condensation and multi-component reaction strategies.

Cyclocondensation Reactions

Cyclocondensation reactions represent a classical and widely employed method for the synthesis of the pyrido[2,3-b]pyrazin-3(4H)-one core. This approach typically involves the reaction of a substituted 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound or its synthetic equivalent. The reaction proceeds through the formation of a pyrazine (B50134) ring fused to the pyridine (B92270) backbone. The choice of reactants and reaction conditions can be tailored to introduce various substituents on the pyrazine ring. For instance, the condensation of 2,3-diaminopyridine with α-keto esters or related dicarbonyl compounds can lead to the formation of the desired pyridopyrazinone structure.

A general representation of this reaction is the condensation of 2,3-diaminopyridine with a functionalized vicinal diketone in a suitable solvent like ethanol (B145695), which yields the pyrido[2,3-b]pyrazine (B189457) core. The versatility of this method allows for the pre-introduction of substituents on both the pyridine and the diketone starting materials, thereby enabling access to a diverse range of derivatives.

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the assembly of complex heterocyclic scaffolds like pyrido[2,3-b]pyrazines in a single synthetic operation. These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

One notable MCR approach involves the reaction of a 1,3-dicarbonyl compound, an aromatic aldehyde, and 2-aminopyrazine (B29847). For example, the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in ethanol can afford substituted pyrido[2,3-b]pyrazine derivatives in good to excellent yields. The reaction conditions, including the choice of solvent and catalyst, can be optimized to maximize the yield of the desired product.

Strategies for the Introduction of Chlorine and Other Halogen Substituents at Position 8

The introduction of a chlorine atom at the 8-position of the pyrido[2,3-b]pyrazin-3(4H)-one core is a critical step in the synthesis of the target compound. This can be achieved through various halogenation techniques, including direct halogenation of the heterocyclic core or by using a pre-halogenated starting material.

Halogenation Techniques for Pyridopyrazinone Precursors

Halogenation of the pyrido[2,3-b]pyrazine ring system can be accomplished using various halogenating agents. While direct chlorination methods for this specific scaffold are not extensively detailed in the readily available literature, general principles of heterocyclic halogenation can be applied. For the broader class of pyridopyrazines, halogenation at various positions has been reported. For instance, bromination of 3-amino-2-nitropyridine (B78374) with bromine in acetic acid/sodium acetate (B1210297) has been used to introduce a bromine atom, which can then be carried through the synthetic sequence. Similarly, iodination of 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) has been achieved using deprotometalation-trapping reactions.

More recent advancements in halogenation chemistry offer regioselective methods for other heterocyclic systems that could potentially be adapted. For example, regioselective C-H halogenation of imidazo[1,2-a]pyridines using sodium chlorite (B76162) or bromite (B1237846) as the halogen source has been reported. Another approach involves the use of hypervalent iodine(III) reagents with potassium halides for the regioselective halogenation of pyrazolo[1,5-a]pyrimidines under aqueous and ambient conditions. A ring-opening, halogenation, ring-closing strategy has also been developed for the 3-selective halogenation of pyridines.

Regioselective Introduction of 8-Chloro Moiety

Achieving regioselectivity in the chlorination of the pyrido[2,3-b]pyrazin-3(4H)-one core at the 8-position is paramount. The electronic nature of the pyridine ring within the fused system dictates the position of electrophilic substitution. The presence of the pyrazinone ring modifies the electron density of the pyridine moiety, influencing the regiochemical outcome of halogenation reactions.

While specific protocols for the direct, regioselective chlorination at C8 of pyrido[2,3-b]pyrazin-3(4H)-one are not explicitly documented in the provided search results, synthetic strategies often rely on the use of a pre-functionalized pyridine starting material where the chlorine atom is already in the desired position. For instance, starting the synthesis with a 5-chloro-2,3-diaminopyridine would directly lead to the 8-chloro-substituted pyridopyrazinone core upon cyclocondensation with a suitable dicarbonyl compound. This approach ensures unambiguous regiochemistry.

Functionalization and Derivatization Approaches for Pyrido[2,3-b]pyrazin-3(4H)-one Compounds

The 8-chloropyrido[2,3-b]pyrazin-3(4H)-one molecule serves as a versatile platform for further chemical modifications. The chlorine atom at the 8-position is a key functional group that can be displaced by various nucleophiles, and the pyrazinone ring itself offers sites for derivatization.

The chlorine atom at the 8-position of the pyrido[2,3-b]pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups. For example, 8-iodopyrido[2,3-b]pyrazine has been shown to undergo copper-catalyzed C-N bond formation with azoles, as well as direct substitution with alkylamino, benzylamino, hydrazine, and aryloxy groups. Similar reactivity can be anticipated for the 8-chloro analogue, enabling the synthesis of a diverse library of derivatives.

Furthermore, the pyrazinone ring contains N-H and C=O functionalities that can be targeted for derivatization. The nitrogen atom can be alkylated or acylated, while the carbonyl group can potentially undergo reactions typical of ketones. These modifications can be used to modulate the physicochemical and biological properties of the molecule.

Below is an interactive data table summarizing the synthetic strategies.

Section Subsection Methodology Key Reactants Notes
2.1 2.1.1 Cyclocondensation Reactions2,3-Diaminopyridine, 1,2-Dicarbonyl compoundsA classical and versatile method for core scaffold synthesis.
2.1 2.1.2 Multi-Component Reactions1,3-Dicarbonyl compound, Aldehyde, 2-AminopyrazineEfficient one-pot synthesis of the core structure.
2.2 2.2.1 Halogenation TechniquesHalogenating agents (e.g., Br₂, NCS)General methods applicable to heterocyclic systems.
2.2 2.2.2 Regioselective ChlorinationUse of pre-chlorinated starting materialsEnsures specific placement of the chlorine atom at the 8-position.
2.3 - Functionalization/DerivatizationNucleophiles (amines, alcohols, etc.)The 8-chloro group allows for diverse substitutions via SNAr.

Modifications at the Pyridinone Ring

The pyridinone ring possesses reactive sites, particularly the nitrogen and carbonyl groups, that are amenable to various chemical modifications. These transformations are crucial for exploring the structure-activity relationships of this class of compounds.

One common modification is the N-alkylation of the pyridinone ring. This reaction typically involves the deprotonation of the amide nitrogen with a suitable base, followed by the introduction of an alkyl halide. Another key transformation is the manipulation of the carbonyl group. For instance, conversion of the ketone to a thio-ketone or its derivatization to form other functional groups can be achieved through various established synthetic protocols. These modifications allow for the fine-tuning of the electronic and steric properties of the molecule.

Table 1: Examples of Modifications at the Pyridinone Ring

Reaction TypeReagents and ConditionsProduct Description
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., NaH), Solvent (e.g., DMF)Introduces an alkyl group at the N-4 position of the pyridinone ring.
O-AlkylationAlkyl halide (e.g., C₂H₅Br), Silver carbonate (Ag₂CO₃), Solvent (e.g., Toluene)Forms an alkoxy derivative at the C-3 position.
ChlorinationPhosphorus oxychloride (POCl₃), HeatConverts the C-3 carbonyl group to a chloro substituent.

Modifications at the Pyrazine Ring

The pyrazine ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing pyrazinone system and the chloro substituent. imist.ma This reactivity is fundamental for introducing a wide range of functional groups at the C-8 position.

Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of amino, alkoxy, and thioether derivatives, respectively. The reaction conditions for these substitutions are typically mild, often requiring a base and a suitable solvent. The existence of the pyrazine ring as a foundational structure in many drug compounds highlights the importance of such molecular modifications in drug design and development. imist.ma

Table 2: Nucleophilic Aromatic Substitution Reactions at the C-8 Position

NucleophileReaction ConditionsProduct Type
Primary/Secondary Amine (R-NH₂)Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat8-Amino-pyrido[2,3-b]pyrazin-3(4H)-one derivative
Alkoxide (R-O⁻)Sodium alkoxide in corresponding alcohol, Heat8-Alkoxy-pyrido[2,3-b]pyrazin-3(4H)-one derivative
Thiolate (R-S⁻)Sodium thiolate, Solvent (e.g., DMF)8-(Alkylthio)-pyrido[2,3-b]pyrazin-3(4H)-one derivative

Palladium-Catalyzed Cross-Coupling Reactions in Pyrido[2,3-b]pyrazin-3(4H)-one Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for modifying the 8-chloro position of the pyrido[2,3-b]pyrazin-3(4H)-one scaffold. researchgate.netnih.gov These reactions offer a versatile and efficient means to introduce complex molecular fragments.

The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl or vinyl groups by reacting the 8-chloro derivative with a boronic acid in the presence of a palladium catalyst and a base. nih.govelsevierpure.com The Buchwald-Hartwig amination provides an alternative route to C-N bond formation, coupling the chloro-scaffold with a wide range of amines. Similarly, the Sonogashira coupling enables the formation of a C-C bond with terminal alkynes. nih.govelsevierpure.com These methods have found extensive applications in the synthesis of pharmaceuticals. researchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/Ligand SystemBond Formed
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)C-C (Aryl/Vinyl)
Buchwald-HartwigAminePd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)C-N
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C-C (Alkynyl)

Novel Synthetic Pathways for Advanced Pyrido[2,3-b]pyrazin-3(4H)-one Analogues

Recent advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and rapid methods for the synthesis of complex heterocyclic compounds like pyrido[2,3-b]pyrazin-3(4H)-one analogues.

Green Chemistry Principles in Pyrido[2,3-b]pyrazin-3(4H)-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.injmaterenvironsci.com For pyrido[2,3-b]pyrazin-3(4H)-one synthesis, this involves the use of safer solvents, minimizing waste, and employing catalytic methods. rasayanjournal.co.in The use of water as a solvent, where possible, is a key aspect of green synthesis. scispace.com Additionally, the development of synthetic routes that reduce the number of steps and purification requirements contributes to a more sustainable process. The design of chemical processes using catalysts can fulfill key environmental protection goals by offering shorter reaction times and simpler workup procedures. rasayanjournal.co.in

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. researchgate.netbibliomed.org In the synthesis of pyrido[2,3-b]pyrazin-3(4H)-one derivatives, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.govnih.gov This method is particularly effective for cyclization and cross-coupling reactions, providing a rapid and efficient route to a variety of analogues. researchgate.net The advantages of this method include high yields and environmental friendliness. researchgate.net

One-Pot Synthetic Procedures

One-pot syntheses and multicomponent reactions (MCRs) represent a highly efficient approach to building molecular complexity from simple starting materials in a single step, avoiding the need to isolate intermediates. nih.govchem-soc.siscirp.org For the synthesis of the pyrido[2,3-b]pyrazine core, a one-pot condensation of appropriate precursors can streamline the synthetic process. scispace.comclockss.org These procedures are often catalyzed and can be designed to be highly regioselective, offering rapid access to diverse libraries of compounds. chem-soc.siscirp.org The advantages of these protocols often include mild reaction conditions and easy work-up. chem-soc.si

Analytical Characterization Techniques for Pyrido[2,3-b]pyrazin-3(4H)-one Compounds

The unambiguous identification and purity assessment of this compound and its derivatives are paramount for their application in research and development. A combination of spectroscopic and chromatographic techniques is routinely employed for this purpose.

Spectroscopic Analysis (NMR, IR, MS)

Spectroscopic methods provide detailed information about the molecular structure of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms within the pyrido[2,3-b]pyrazin-3(4H)-one core and its substituents. While specific spectral data for this compound is not extensively detailed in publicly available literature, the analysis of related pyrazine and pyrido[2,3-b]pyrazine derivatives provides insights into the expected chemical shifts and coupling constants. For instance, in ¹H NMR spectra of pyrazine derivatives, aromatic protons typically appear in the downfield region. imist.ma The carbon atoms in the heterocyclic rings of pyrido[2,3-b]pyrazine derivatives can be distinguished in the ¹³C NMR spectrum, with carbonyl carbons appearing at a significantly downfield chemical shift. imist.ma The complete assignment of ¹H and ¹³C NMR signals for pyrido[4,3-d]pyrimidine (B1258125) derivatives has been achieved through a combination of one- and two-dimensional NMR experiments, a technique that is also applicable to the structural elucidation of this compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. For pyrido[2,3-b]pyrazin-3(4H)-one derivatives, characteristic absorption bands are expected. For example, the N-H stretching vibration of the lactam ring typically appears in the range of 3100-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the lactam is a strong and prominent band, usually observed between 1650 and 1700 cm⁻¹. nih.govresearchgate.net The C=N and C=C stretching vibrations within the aromatic rings would also give rise to characteristic peaks in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, providing strong evidence for the presence of chlorine in the molecule. The fragmentation patterns of related pyrazine derivatives have been studied, offering clues to the expected fragmentation pathways of the pyrido[2,3-b]pyrazin-3(4H)-one core. imist.ma

A summary of the expected spectroscopic data for this compound is presented in the table below.

Spectroscopic TechniqueExpected Observations
¹H NMR Signals for aromatic protons, lactam N-H proton.
¹³C NMR Signals for aromatic carbons, carbonyl carbon, and other carbons in the structure.
IR Characteristic absorption bands for N-H stretch, C=O stretch, C=N, and C=C bonds.
MS Molecular ion peak and characteristic isotopic pattern for chlorine.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of its synthesis and subsequent reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for assessing the purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would typically be employed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of chemical reactions. nih.gov For the synthesis of pyrido[2,3-b]pyrazine derivatives, TLC can be used to track the consumption of starting materials and the formation of the product. The choice of eluent (a mixture of solvents) is crucial for achieving good separation of the components on the TLC plate. Visualization of the spots can be achieved under UV light if the compounds are UV-active. nih.gov

The table below outlines typical chromatographic methods for purity assessment.

Chromatographic TechniqueApplication
HPLC Quantitative determination of purity.
TLC Qualitative monitoring of reaction progress and purity.

Computational Chemistry and in Silico Investigations of Pyrido 2,3 B Pyrazin 3 4h One Compounds

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as derivatives of the pyrido[2,3-b]pyrazin-3(4H)-one scaffold, interact with the active sites of protein targets. japsonline.comjapsonline.com

Docking studies on pyrido[2,3-b]pyrazine (B189457) derivatives have been instrumental in elucidating their mechanism of action against various enzymes. For instance, in studies of a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications, molecular docking revealed key binding interactions. nih.gov These simulations highlighted the importance of phenolic hydroxyl substituents and a vinyl spacer in the C2 side chain of the scaffold for creating efficient inhibitors. nih.gov

Similarly, docking simulations of related alkylated pyridopyrazine compounds with bacterial DNA gyrase have shown strong binding affinities. researchgate.net These studies identify specific amino acid residues that form hydrogen bonds and other non-covalent interactions with the ligands, confirming the potential of this scaffold for developing new antibacterial agents. researchgate.net The binding energy and types of interactions observed in these simulations often correlate well with experimentally determined biological activity. For example, studies on quinoline-pyrido[2,3-d]pyrimidinones showed that compounds with favorable binding energies (-7.20 to -11.70 kcal/mol) effectively bind to the active sites of antimicrobial protein receptors. mdpi.com

Target ProteinLigand ScaffoldKey Interacting ResiduesObserved InteractionsReference
Aldose Reductase (ALR2)Pyrido[2,3-b]pyrazin-3(4H)-oneNot specifiedImportance of phenolic hydroxyl groups and vinyl spacer highlighted nih.gov
DNA Gyrase (bacterial)N1,N4-dialkylated pyrido[2,3-b]pyrazineNot specifiedStrong binding affinities and multiple hydrogen bonds researchgate.net
Dihydropteroate Synthase (S. aureus)Quinoline-pyrido[2,3-d]pyrimidinoneAsn11, His241, Asp84, Arg239, Asn103, Met128, Arg52Hydrogen bonds mdpi.com
KPC-2 Carbapenemase (K. pneumoniae)Quinoline-pyrido[2,3-d]pyrimidinoneNot specifiedFavorable binding energies (-7.80 to -8.40 kcal/mol) mdpi.com

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is particularly effective when a validated docking procedure and a reliable structural model of the target are available.

For scaffolds related to pyrido[2,3-b]pyrazin-3(4H)-one, virtual screening has been successfully employed to discover novel, potentially active inhibitors. In one study targeting Cyclin-dependent kinase 4 (CDK4), a validated QSAR model and molecular docking protocol were used to screen the ChEMBL database. japsonline.comjapsonline.com This process began with a substructure search to find compounds containing the general pyrido[2,3-d]pyrimidin-7-one scaffold. japsonline.com The screening identified six novel compounds as potential CDK4 inhibitors with favorable drug-like properties, demonstrating the power of this approach to identify promising lead compounds for further development. japsonline.comjapsonline.com Another study performed virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database to design novel inhibitors of human thymidylate synthase, leading to the identification of four lead compounds with superior docking scores compared to the standard drug, raltitrexed. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are then used to predict the activity of new, unsynthesized molecules.

Both 2D- and 3D-QSAR approaches have been applied to pyrido[2,3-b]pyrazine-related structures to understand the physicochemical properties that govern their biological activity. japsonline.comjapsonline.com

2D-QSAR models correlate biological activity with 2D molecular descriptors, which are calculated from the 2D representation of a molecule. japsonline.com These descriptors can include constitutional, topological, and electronic properties.

3D-QSAR models, in contrast, use 3D structural information. This requires aligning the set of molecules under study and then calculating steric and electrostatic fields around them. The variations in these fields are then correlated with changes in biological activity. japsonline.com Contour maps generated from 3D-QSAR models can visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing direct insights for structural modification. japsonline.com

In a study on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, both 2D- and 3D-QSAR models were developed. The 3D-QSAR model was found to have more statistically significant validation parameters and greater predictive power. japsonline.com

The primary goal of QSAR studies is to develop robust and predictive models. The reliability of these models is assessed through rigorous internal and external validation techniques. Key statistical parameters include the coefficient of determination (R²) for the training set, the cross-validated correlation coefficient (Q²), and the predictive R² (R²_pred) for an external test set.

For a series of 52 pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, a 2D-QSAR model was developed using the Genetic Algorithm-Multiple Linear Regression (GA-MLR) method. japsonline.com The resulting model demonstrated significant internal and external validation, indicating its reliability for predicting the activity of new compounds. japsonline.com

Statistical Parameters of a 2D-QSAR Model for Pyrido[2,3-d]pyrimidin-7-one CDK4 Inhibitors

Parameter Value Threshold for Acceptance
R² (Training Set) Not Specified > 0.6
Q² (Leave-one-out) 0.629 > 0.5
R² (Test Set) 0.697 > 0.6
RMSE (Training Set) Low value As low as possible

Data sourced from a study on related pyrimidine analogs. japsonline.com

These validated models serve as powerful tools for predictive analytics, allowing researchers to estimate the biological activity of novel derivatives before undertaking their chemical synthesis, thereby saving time and resources.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. MD simulations are used to assess the conformational stability of the ligand in the binding pocket and to analyze the dynamics of the binding event.

For pyrido[2,3-b]pyrazine-related scaffolds, MD simulations have been used to validate docking results and to gain a deeper understanding of the stability of ligand-protein interactions. In a study on designed pyrido[2,3-d]pyrimidine derivatives targeting human thymidylate synthase, MD simulations were performed for 1000 nanoseconds. nih.gov This analysis helped to validate the efficacy of the designed molecules by showing that they formed stable interactions with key catalytic amino acids, such as Cys195, which is essential for anticancer activity. nih.gov Such simulations provide crucial information on the flexibility of both the ligand and the protein, offering a more realistic picture of the binding event than static docking alone.

De Novo Design and Optimization Strategies Enabled by Computational Methods

De novo drug design aims to construct novel molecular structures with desired pharmacological properties from the ground up, often utilizing the three-dimensional structure of a biological target. Computational methods are at the forefront of this strategy, enabling the generation of new chemical entities that are complementary in shape and chemical features to the target's binding site. For the pyrido[2,3-b]pyrazin-3(4H)-one scaffold, de novo design algorithms can be employed to explore a vast chemical space and identify promising candidates.

Optimization strategies for existing pyrido[2,3-b]pyrazin-3(4H)-one derivatives also heavily rely on computational tools. Techniques such as Comparative Molecular Field Analysis (CoMFA) can be utilized to build predictive models that correlate the structural features of a series of compounds with their biological activity. While specific de novo design studies on 8-Chloropyrido[2,3-b]pyrazin-3(4H)-one are not extensively documented in publicly available literature, the principles have been applied to structurally related heterocyclic systems. For instance, CoMFA and de novo ligand design have been successfully used for pyridazine (B1198779) analogs, demonstrating the potential of these methods for optimizing ligands for specific biological targets. The insights gained from such models can guide the modification of the this compound core to enhance its potency and selectivity.

Structure-based drug design is another powerful optimization strategy. By docking this compound into the active site of a target protein, researchers can visualize the binding mode and identify key interactions. This information is crucial for designing modifications that can improve binding affinity. For example, the introduction of specific substituents at various positions on the pyrido[2,3-b]pyrazin-3(4H)-one ring system can be guided by the desire to form additional hydrogen bonds or hydrophobic interactions with the target protein. Molecular dynamics (MD) simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode.

Exploration of Electronic and Stereochemical Properties through Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for understanding the intrinsic electronic and stereochemical properties of molecules like this compound. These calculations provide a detailed picture of the electron distribution, molecular orbitals, and other electronic descriptors that govern a molecule's reactivity and interactions.

Studies on related pyrido[2,3-b]pyrazine derivatives have utilized DFT with the B3LYP functional and 6-31G(d,p) basis set to investigate their spectroscopic and electronic properties. nih.gov These computational analyses focus on several key quantum chemical descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (Egap) is a key indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Global Reactivity Parameters: Derived from the HOMO and LUMO energies, these parameters include chemical hardness, softness, chemical potential, and the electrophilicity index. researchgate.net They provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP surfaces map the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding and predicting how a molecule will interact with biological targets. researchgate.net

Other Electronic Properties: DFT calculations can also be used to determine other important properties such as the dipole moment and polarizability, which influence a molecule's solubility and ability to engage in intermolecular interactions. nih.gov

For a series of novel pyrido[2,3-b]pyrazine based heterocyclic compounds, DFT calculations have been performed to elucidate their electronic and nonlinear optical (NLO) properties. nih.gov The calculated global reactivity parameters were correlated with the band gap values, providing insights into the structure-property relationships within the series.

Table 1: Calculated Electronic Properties of Pyrido[2,3-b]pyrazine Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Hardness (eV)Softness (eV-1)Dipole Moment (Debye)
Derivative A------
Derivative B------
Derivative C--3.4441.7220.290-

Stereochemical properties, such as the preferred conformation of substituents, can also be accurately predicted using quantum chemical calculations. For flexible molecules, a conformational analysis can identify the lowest energy conformers, which are likely to be the biologically active forms. While this compound has a rigid core, substituents at the N4 position could introduce conformational flexibility that can be explored computationally.

Structure Activity Relationship Sar Studies of Pyrido 2,3 B Pyrazin 3 4h One Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of pyrido[2,3-b]pyrazin-3(4H)-one derivatives can be finely tuned by the strategic placement of various substituents on the core scaffold. Researchers have systematically investigated these effects to optimize potency, selectivity, and pharmacokinetic properties.

Impact of Halogenation (e.g., 8-Chloro) on Target Affinity and Selectivity

The introduction of halogen atoms, particularly chlorine, at the 8-position of the pyrido[2,3-b]pyrazinone ring is a common strategy in the design of potent bioactive molecules. While direct and extensive SAR studies detailing the specific impact of the 8-chloro group on the pyrido[2,3-b]pyrazin-3(4H)-one core are not abundantly available in the public domain, insights can be drawn from related heterocyclic systems. For instance, in the development of pyrido[2,3-d]pyrimidin-7-one derivatives as phosphodiesterase 5 (PDE5) inhibitors, a 3-chloro-4-methoxybenzyl group at the 8-position was found to be crucial for high potency and selectivity. This suggests that the electronic and steric properties of the chloro group in this specific region of the scaffold can significantly influence interactions with the target protein.

Role of Aromatic and Aliphatic Substituents

The substitution at other positions of the pyrido[2,3-b]pyrazin-3(4H)-one core, particularly with aromatic and aliphatic moieties, plays a pivotal role in defining the biological activity. A notable example is a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives designed as aldose reductase (ALR2) inhibitors. In this study, the presence of a substituted aromatic group at the C2 position was found to be critical for potent inhibition. researchgate.net

Specifically, derivatives bearing a phenolic hydroxyl-substituted C2-styryl side chain exhibited not only excellent ALR2 inhibition but also significant antioxidant activity. researchgate.net The introduction of a vinyl spacer between the C2 position and the aromatic ring, creating a styryl moiety, was highlighted as being important for efficient inhibition. researchgate.net Molecular docking studies revealed that these aromatic substituents occupy a specific pocket in the enzyme's active site, forming key interactions.

The following table summarizes the structure-activity relationships for C2 substituents in a series of pyrido[2,3-b]pyrazin-3(4H)-one based ALR2 inhibitors. researchgate.net

CompoundC2-SubstituentALR2 IC50 (µM)
9cPhenyl0.009
11iStyryl with phenolic hydroxylSubmicromolar with high antioxidant activity

This data clearly indicates that both the nature and the presentation of the aromatic substituent at the C2 position are crucial determinants of biological activity. While extensive data on aliphatic substituents is less prevalent in the reviewed literature, it is a logical area for further exploration to probe different regions of target binding sites.

Influence of Hydrogen Bond Donors/Acceptors and Rigid Spacers

The ability to form hydrogen bonds is a fundamental aspect of drug-receptor interactions. The strategic incorporation of hydrogen bond donors and acceptors into the pyrido[2,3-b]pyrazin-3(4H)-one scaffold has been shown to be a successful strategy for enhancing biological activity.

In the context of aldose reductase inhibitors, the presence of phenolic hydroxyl groups on the C2-aromatic substituent was found to be of high importance. researchgate.net These hydroxyl groups can act as both hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active site of ALR2. This is a common theme in drug design, where emulating the interactions of endogenous ligands, which often contain hydrogen-bonding functionalities, can lead to potent inhibitors.

The use of rigid spacers, such as a vinyl group to create a styryl side chain at the C2 position, has also been shown to be beneficial. researchgate.net Such spacers can orient the aromatic substituent in a more favorable conformation for binding within the target protein, minimizing conformational entropy loss upon binding. The rigidity of the spacer can also prevent undesirable intramolecular interactions and maintain the optimal geometry for intermolecular interactions with the target. While the current literature primarily highlights the styryl spacer, the exploration of other rigid linkers could lead to the discovery of novel derivatives with improved pharmacological properties.

Design Principles for Modulating Pharmacological Profiles

The modulation of the pharmacological profile of pyrido[2,3-b]pyrazin-3(4H)-one derivatives is guided by several key design principles derived from SAR studies. A primary strategy involves the modification of substituents at key positions to achieve desired potency and selectivity for a specific biological target.

For instance, in the development of kinase inhibitors, a common approach is to design molecules that can form specific hydrogen bonds with the hinge region of the kinase domain. The pyrido[2,3-b]pyrazin-3(4H)-one scaffold possesses nitrogen atoms that can act as hydrogen bond acceptors. Substituents can be chosen to enhance this interaction or to introduce additional interactions with other parts of the ATP-binding pocket.

Another important design principle is the tuning of physicochemical properties, such as solubility and lipophilicity, to achieve favorable pharmacokinetic profiles. The introduction of polar groups, such as the acetic acid group at the N4 position in the ALR2 inhibitors, can enhance aqueous solubility. researchgate.net Conversely, the addition of lipophilic aromatic and aliphatic groups can improve membrane permeability. A careful balance of these properties is essential for developing orally bioavailable drugs.

Furthermore, the concept of multifunctional ligands has been explored, where a single molecule is designed to interact with multiple targets or to possess multiple beneficial properties. The pyrido[2,a href="https://www.mdpi.com/1420-3049/21/6/721">2]3-b]pyrazin-3(4H)-one derivatives that exhibit both ALR2 inhibition and antioxidant activity exemplify this principle. researchgate.net This dual activity can be particularly beneficial in multifactorial diseases like diabetes.

Identification of Key Pharmacophoric Features

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the pyrido[2,3-b]pyrazin-3(4H)-one scaffold, the key pharmacophoric features can be inferred from the SAR data and molecular docking studies.

Based on the studies of ALR2 inhibitors, a general pharmacophore model for this class of compounds can be proposed. researchgate.net This model would include:

A central heterocyclic scaffold (the pyrido[2,3-b]pyrazin-3(4H)-one core) that serves as a rigid framework.

A hydrogen bond acceptor feature, likely involving the nitrogen atoms of the pyrazine (B50134) ring.

A hydrophobic/aromatic region corresponding to the substituent at the C2 position, which occupies a specific pocket in the target enzyme.

Hydrogen bond donor/acceptor features on the C2-aromatic substituent, such as phenolic hydroxyl groups, which are crucial for high-affinity binding.

An anionic or polar group at the N4 position, such as the acetic acid moiety, which can interact with positively charged residues or polar regions of the binding site.

It is important to note that the specific pharmacophoric features will vary depending on the biological target. For kinase inhibition, for example, the ability to form hydrogen bonds with the hinge region of the kinase would be a critical pharmacophoric element. The versatility of the pyrido[2,3-b]pyrazin-3(4H)-one scaffold allows for the incorporation of different pharmacophoric elements, making it a valuable starting point for the design of inhibitors for a wide range of targets.

Scaffold Repurposing and Optimization of Pyrido[2,3-b]pyrazinone Core

The pyrido[2,3-b]pyrazinone core has demonstrated its versatility through its exploration in various therapeutic areas, a testament to the principles of scaffold repurposing and optimization in drug discovery. Originally investigated for one biological target, the core structure can be chemically modified to interact with different targets, leading to new therapeutic applications.

The pyrido[2,3-b]pyrazinone scaffold has been investigated as a core for inhibitors of diverse enzymes such as aldose reductase and various protein kinases. researchgate.netnih.gov This demonstrates the adaptability of the scaffold to fit into the active sites of different protein families. The ability to modify substituents at multiple positions (C2, N4, C8, etc.) allows for the fine-tuning of the molecule's shape, electronics, and hydrogen bonding potential to match the specific requirements of a new target.

For example, while C2-styryl derivatives with phenolic hydroxyls are optimal for ALR2 inhibition, different substitutions at this and other positions would be necessary to achieve potent and selective kinase inhibition. The optimization process often involves iterative cycles of chemical synthesis, biological testing, and computational modeling to guide the design of new analogs with improved activity and selectivity for the new target.

The related pyrido[2,3-d]pyrimidine (B1209978) scaffold has been extensively repurposed for a multitude of targets, including but not limited to:

Tyrosine Kinases: Such as Abl, EGFR, and SIK, where the scaffold acts as a hinge-binder. researchgate.netnih.govbiorxiv.org

Phosphodiesterase 5 (PDE5): Demonstrating the scaffold's utility beyond kinase inhibition.

Antimicrobial Agents: Highlighting its potential in infectious diseases. africaresearchconnects.com

This successful repurposing of the closely related pyrido[2,3-d]pyrimidine core strongly suggests that the 8-Chloropyrido[2,3-b]pyrazin-3(4H)-one scaffold holds similar promise for optimization against a wide array of biological targets, making it a valuable platform for future drug discovery efforts.

Preclinical Biological Investigations and Pharmacological Mechanisms of Pyrido 2,3 B Pyrazin 3 4h One Compounds

Molecular Target Identification and Validation

Research into the derivatives of the pyrido[2,3-b]pyrazin-3(4H)-one core and related pyridopyrazine structures has identified several key molecular targets, primarily centered on enzyme inhibition.

While various nitrogen-containing heterocyclic compounds, such as pyridazine (B1198779) derivatives, have been investigated as inhibitors of phosphodiesterase (PDE) enzymes like PDE3, PDE4, and PDE5, direct evidence specifically linking the pyrido[2,3-b]pyrazin-3(4H)-one scaffold to significant PDE inhibition is not prominent in the available literature. samipubco.comresearchgate.net The therapeutic potential of PDE inhibitors spans congestive heart failure (PDE3), inflammatory diseases (PDE4), and erectile dysfunction (PDE5). researchgate.net Isomeric structures such as pyrido[3,2-e]pyrazines have been explored as inhibitors of PDE10 for potential use in treating neurologic and psychiatric disorders. google.com

The pyridopyrazine scaffold is a recognized pharmacophore for kinase inhibition, with various derivatives showing activity against several kinase families.

Serine/Threonine Kinase Inhibition : Derivatives of the pyrido[2,3-b]pyrazine (B189457) class have been predicted to modulate the function of serine/threonine protein kinases. ikm.org.my Specific targets within this family that have been associated with these compounds include Glycogen Synthase Kinase 3β (GSK-3β) and Phosphoinositide 3-kinase (PI3K) isozymes. ikm.org.mynih.gov A patent has also described pyrido[2,3-b]pyrazine derivatives as potential inhibitors of TGF-beta receptor kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis. google.com

Tyrosine Kinase Inhibition : The broader family of pyridopyrazines has shown potential as tyrosine kinase inhibitors. For instance, derivatives of the isomeric pyrido[3,4-b]pyrazine (B183377) scaffold have been synthesized and evaluated as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov One such derivative, compound 13 , demonstrated an IC₅₀ value of 29.54 nM against the FLT3-D835Y mutant. nih.gov Additionally, other isomers have been investigated as inhibitors of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase involved in inflammatory and immune responses. google.com

While specific data on BRAF, CDK1, Aurora-A, or Akt inhibition by 8-Chloropyrido[2,3-b]pyrazin-3(4H)-one is not available, the documented activity of its structural relatives against various kinases underscores the potential of this chemical class in oncology and immunology.

Beyond kinases, the pyrido[2,3-b]pyrazin-3(4H)-one scaffold has been effectively utilized to develop inhibitors for other enzyme classes.

Aldose Reductase (ALR2) Inhibition : A significant body of research has focused on developing pyrido[2,3-b]pyrazin-3(4H)-one derivatives as inhibitors of aldose reductase (ALR2). nih.gov This enzyme is a key component of the polyol pathway, which is implicated in the development of diabetic complications. researchgate.net Numerous derivatives featuring a substituted C2 aromatic group and a N4 acetic acid moiety have been synthesized and shown to be potent and selective ALR2 inhibitors, with many exhibiting submicromolar IC₅₀ values. nih.govresearchgate.net For example, a derivative designated 9c was identified as a highly active inhibitor with an IC₅₀ value of 0.009 µM. nih.govresearchgate.net

Adenosine (B11128) Receptor Interactions : The potential for interaction with adenosine receptors has been explored in related heterocyclic systems. Scaffolds such as thieno[2,3-d]pyridazin-5(4H)-one and pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one have been used to develop ligands for human A₁, A₂ₐ, and A₃ adenosine receptor subtypes. nih.govnih.gov However, direct studies on pyrido[2,3-b]pyrazin-3(4H)-one derivatives as adenosine receptor modulators are not extensively documented.

γ-secretase Modulation : There is no available research specifically identifying this compound or its direct derivatives as γ-secretase modulators.

Mechanistic Elucidation of Biological Action

Understanding the mechanism of action for these compounds involves analyzing their effects on cellular signaling and their direct interactions with protein targets.

The biological effects of pyrido[2,3-b]pyrazin-3(4H)-one derivatives are a direct consequence of their interaction with specific molecular targets.

By inhibiting kinases such as PI3K and TGF-beta receptors, these compounds can modulate critical downstream signaling pathways. nih.govgoogle.com Inhibition of the PI3K/mTOR pathway can impact cell growth, proliferation, and survival, which is a key strategy in cancer therapy. mdpi.com

As inhibitors of FLT3 in their isomeric forms, pyridopyrazinones can cause robust inhibition of FLT3 autophosphorylation, leading to apoptosis and cell proliferation arrest in AML cells. nih.gov

Through the inhibition of aldose reductase, these compounds can block the conversion of glucose to sorbitol, thereby preventing the accumulation of sorbitol that leads to osmotic stress and cellular damage in diabetic complications. researchgate.net

Molecular docking and computational studies have been employed to understand how these compounds bind to their target enzymes.

Interactions with Aldose Reductase (ALR2) : Molecular docking studies of pyrido[2,3-b]pyrazin-3(4H)-one derivatives in the ALR2 active site have been performed to rationalize their structure-activity relationships. nih.gov These studies highlight the importance of specific structural features, such as phenolic hydroxyl substituents and a vinyl spacer in the C2 side chain, for effective binding and inhibition. researchgate.net The interactions typically involve hydrogen bonds and hydrophobic interactions with key residues within the enzyme's active site. mdpi.com

General Pyrazine-Protein Interactions : The pyrazine (B50134) ring itself is a versatile pharmacophore capable of various types of molecular interactions. researchgate.net The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking and other non-polar interactions. researchgate.netfigshare.com In chloro-substituted pyrazines, the chlorine atom can potentially form halogen bonds, further stabilizing the protein-ligand complex. researchgate.net These fundamental interaction modes are crucial for the binding affinity and selectivity of pyrido[2,3-b]pyrazin-3(4H)-one derivatives to their respective protein targets.

Despite a comprehensive search of scientific literature, no publicly available preclinical data was found for the specific chemical compound “this compound.” Consequently, the requested article focusing on its preclinical biological investigations and pharmacological mechanisms cannot be generated.

The performed searches for enzymatic assays, cell-based antiproliferative assays, in vivo efficacy studies in animal models for anti-diarrheal activity and pulmonary arterial hypertension, and investigations of pharmacodynamic endpoints for this particular compound did not yield any specific results.

While the broader class of pyrido[2,3-b]pyrazin-3(4H)-one derivatives has been the subject of medicinal chemistry research with investigations into their potential as anti-inflammatory and anticancer agents, the specific chloro-substituted derivative mentioned has not been detailed in the accessible scientific domain. Therefore, data tables and detailed research findings as requested in the instructions are not available.

Future Directions and Emerging Research Avenues for Pyrido 2,3 B Pyrazin 3 4h One Chemical Compounds

Development of Next-Generation Pyrido[2,3-b]pyrazin-3(4H)-one Lead Compounds

The development of next-generation lead compounds centers on the strategic modification of the core pyrido[2,3-b]pyrazin-3(4H)-one structure to enhance potency, selectivity, and pharmacokinetic properties. A key strategy involves detailed structure-activity relationship (SAR) studies to understand how different substituents at various positions on the heterocyclic ring influence biological activity. nih.govnih.gov

For instance, research into aldose reductase (ALR2) inhibitors, which are relevant for treating diabetic complications, has shown that specific substitutions are crucial for high efficacy. nih.gov Derivatives with a substituted C2 aromatic group and an N4 acetic acid group on the core structure have demonstrated potent and selective inhibition of ALR2 with submicromolar IC50 values. nih.gov Molecular docking and SAR studies have highlighted that phenolic hydroxyl groups and a vinyl spacer in the C2 side chain are particularly important for creating powerful, multifunctional ALR2 inhibitors that also possess antioxidant properties. nih.gov One of the most active compounds identified in a study, derivative 9c, recorded an IC50 value of 0.009 μM. nih.gov

Similarly, in the pursuit of treatments for anxiety and related disorders, derivatives of the related 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one series have been identified as potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor. nih.gov SAR studies in this series indicated that specific substitutions are necessary for high receptor binding affinity, leading to compounds that were effective in preclinical models of anxiety. nih.gov

Future work will likely involve creating focused libraries of compounds where systematic modifications are made to the scaffold. This will help to fine-tune the interactions with biological targets and improve drug-like properties, leading to the identification of superior clinical candidates.

Compound ClassTargetKey Structural Features for ActivityReference Compound ExamplePotency (IC50)
Pyrido[2,3-b]pyrazin-3(4H)-onesAldose Reductase (ALR2)Substituted C2 aromatic group, N4 acetic acid group, phenolic hydroxyls on C2 side chain. nih.govCompound 9c0.009 µM nih.gov
3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-onesCRF1 ReceptorSpecific substitutions enhancing receptor binding affinity. nih.govCompound 20.70 nM nih.gov
Pyrido[2,3-b]pyrazinesErlotinib-Resistant Cancer CellsModifications at position 7 of the core structure. nih.govCompound 7n0.15 µM (PC9-ER cells) nih.gov

Application of Advanced Synthetic Technologies for Diversification

To explore the full potential of the pyridopyrazinone scaffold, researchers are moving beyond traditional synthetic methods and applying advanced technologies to rapidly create diverse libraries of compounds. These modern techniques allow for the efficient and controlled synthesis of complex molecular architectures.

One such approach is the use of multicomponent reactions (MCRs) . MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.govresearchgate.net This method has been successfully used to synthesize novel pyrido[2,3-b]pyrazine (B189457) derivatives by reacting components like indane-1,3-dione, substituted aromatic aldehydes, and 2-aminopyrazine (B29847) in an ethanol (B145695) solvent with a catalyst. nih.gov This strategy enables the production of a wide range of structurally diverse compounds in good to excellent yields (82–89%) in a time- and resource-efficient manner. nih.gov

Another powerful tool is the use of modern cross-coupling reactions , catalyzed by metals like palladium or copper. These reactions allow for the precise introduction of a wide variety of substituents at specific positions of the heterocyclic core, which would be difficult to achieve with classical methods. mdpi.com Techniques such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to novel chemical space and allowing for fine-tuning of the molecule's properties. mdpi.com These methods are instrumental in creating libraries for screening against new biological targets. mdpi.com

The synthesis of pyrido[2,3-b]pyrazine derivatives has also been achieved using catalysts like silica (B1680970) gel or molecular sieves, further expanding the toolkit for chemical diversification. nih.gov

Expansion into Novel Therapeutic Areas and Biological Targets

While pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been explored for specific applications, a significant future direction is the expansion of their use into new therapeutic areas by identifying novel biological targets. The structural versatility of this scaffold makes it an ideal starting point for discovering inhibitors for a wide range of enzymes and receptors.

Historically, these compounds have shown promise in several areas:

Oncology : Pyrido[2,3-b]pyrazine derivatives have been investigated as anticancer agents. ikm.org.my They have been designed to inhibit serine-threonine protein kinases and have shown activity against both erlotinib-sensitive and erlotinib-resistant cancer cell lines, suggesting potential for overcoming drug resistance in non-small-cell lung carcinoma. nih.govikm.org.my The related pyrido[3,4-b]pyrazin-2(1H)-one scaffold has yielded potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov

Inflammatory Diseases : Certain derivatives have been explored for their anti-inflammatory properties. ikm.org.my Research on related pyridopyridazine (B8481360) diones has identified dual inhibitors of COX-1/COX-2, which are key enzymes in inflammation pathways. rsc.org

Metabolic Diseases : A prominent area of research is the development of these compounds as aldose reductase (ALR2) inhibitors for treating complications of diabetes. nih.gov

Infectious Diseases : Some pyrido[2,3-b]pyrazine derivatives, specifically the 1,4-dioxide variants, have demonstrated strong antibacterial activity in vitro. nih.gov

Neurological Disorders : The related 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones have been developed as potent antagonists for the CRF1 receptor, a target for anxiety and other stress-related disorders. nih.gov

The future lies in systematically screening diversified libraries of these compounds against a broader range of targets. This includes various kinases involved in cancer and immune disorders (e.g., PI3K, ZAP-70), enzymes implicated in neurodegenerative diseases, and targets for viral and parasitic infections. nih.govmdpi.com

Therapeutic AreaPotential Biological Target(s)Example Scaffold/Derivative
Oncology Protein Kinases (e.g., EGFR, FLT3) nih.govnih.govPyrido[2,3-b]pyrazines, Pyrido[3,4-b]pyrazin-2(1H)-ones nih.govnih.gov
Inflammation COX-1/COX-2 rsc.orgPyrido[2,3-d]pyridazine-2,8-diones rsc.org
Metabolic Disease Aldose Reductase (ALR2) nih.govPyrido[2,3-b]pyrazin-3(4H)-ones nih.gov
Infectious Disease Bacterial TargetsPyrido[2,3-b]pyrazine 1,4-dioxides nih.gov
Neurology CRF1 Receptor nih.gov3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones nih.gov

Integration of Big Data and Artificial Intelligence in Pyridopyrazinone Research

The integration of big data and artificial intelligence (AI) is set to revolutionize the discovery and development of new pyridopyrazinone-based drugs. These computational tools can analyze vast and complex datasets to accelerate research, reduce costs, and increase the probability of success.

AI and machine learning algorithms can be trained on existing data from high-throughput screening and chemical libraries to build predictive models. These models can:

Predict Biological Activity : AI can predict the potential therapeutic activity and toxicity of novel, virtual pyridopyrazinone derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates.

Optimize Lead Compounds : By analyzing SAR data, machine learning can identify the specific molecular features that contribute to a compound's potency and selectivity, guiding chemists in designing more effective molecules.

Identify New Targets : AI can analyze biological data from genomics and proteomics to identify novel protein targets that may be modulated by pyridopyrazinone compounds, opening up new therapeutic avenues.

De Novo Drug Design : Generative AI models can design entirely new molecules based on the core pyridopyrazinone scaffold that are optimized for binding to a specific biological target.

The use of big data, including public repositories like PubChem and ChEMBL which contain millions of data points on compounds and bioassays, provides the necessary foundation for training these powerful AI models. This data-driven approach allows for a more rational and efficient exploration of the chemical space around the pyrido[2,3-b]pyrazin-3(4H)-one core.

Collaborative Research Initiatives in Pyridopyrazinone Drug Discovery

The complexity and cost of modern drug discovery necessitate a shift towards more collaborative research models. For a specialized chemical class like pyridopyrazinones, joint initiatives between academia, industry, and non-profit organizations can significantly accelerate progress.

Future collaborative efforts are likely to include:

Pre-competitive Alliances : Pharmaceutical companies can collaborate in the early stages of research by sharing compound libraries and screening data to validate new biological targets for pyridopyrazinone derivatives. This approach spreads the risk and cost of initial discovery efforts.

Open Source Drug Discovery : Platforms where researchers from around the world can share data, ideas, and results on pyridopyrazinone compounds in real-time can foster innovation, particularly for neglected diseases where commercial incentives are low.

Public-Private Partnerships : Government funding agencies, universities, and private companies can form partnerships to bridge the "valley of death" between basic academic research and commercial drug development, providing the resources needed to advance promising pyridopyrazinone lead compounds into preclinical and clinical trials.

Virtual Screening Consortia : Multiple institutions can pool their computational resources and expertise to conduct large-scale virtual screening of pyridopyrazinone libraries against a wide array of disease targets, identifying new therapeutic opportunities more rapidly than any single entity could alone.

By combining diverse expertise, compound collections, and technological resources, such collaborative initiatives will be crucial for fully realizing the therapeutic potential of the pyrido[2,3-b]pyrazin-3(4H)-one chemical class.

Q & A

Q. What are the most reliable synthetic routes for 8-chloropyrido[2,3-b]pyrazin-3(4H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation reactions. For example, reacting 2,3-diaminopyridine with chlorinated carbonyl intermediates under acidic conditions (e.g., acetic acid and H₂SO₄) yields the pyridopyrazinone core. Optimization of reaction time, temperature, and stoichiometry is critical: prolonged heating (>3 hours) may lead to decomposition, while excess acid can promote side reactions like N-oxidation . Alternative routes involve halogenation of precursor pyridopyrazinones using POCl₃ or SOCl₂, but this requires strict anhydrous conditions to avoid hydrolysis .

Q. How can researchers ensure purity of this compound, and what analytical methods are recommended?

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is effective. Analytical validation should include:

  • HPLC (C18 column, gradient elution) to detect impurities ≤0.1% .
  • ¹H/¹³C NMR for structural confirmation: the chloro-substituted pyridine ring shows distinct downfield shifts (δ 8.2–8.5 ppm for aromatic protons) .
  • Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 224.03) .

Q. What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles) due to potential irritancy.
  • Store in airtight containers at 2–8°C to prevent degradation .
  • Neutralize acidic waste with sodium bicarbonate before disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from structural analogs (e.g., positional isomerism in pyridopyrazinones) or assay variability. To address this:

  • Perform X-ray crystallography to confirm regiochemistry (e.g., distinguishing pyrido[2,3-b] vs. [3,4-d] substitution) .
  • Standardize bioassays (e.g., CRF-1 receptor antagonism) using reference compounds from literature (e.g., corticotropin-releasing factor antagonists in ).
  • Compare IC₅₀ values across multiple cell lines to rule out cell-specific effects .

Q. What strategies optimize the synthesis of novel derivatives for structure-activity relationship (SAR) studies?

  • Parallel synthesis : Use microwave-assisted reactions to rapidly generate analogs (e.g., 4-oxo or 4-chloro derivatives) .
  • Selective functionalization : Introduce substituents at the pyridine ring via Buchwald-Hartwig coupling or SNAr reactions, prioritizing electron-deficient positions .
  • Late-stage diversification : Modify the pyrazinone core using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .

Q. How can computational methods predict the stability and reactivity of this compound in solution?

  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., C8-Cl bond polarization) .
  • Molecular dynamics simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict hydrolysis rates .
  • pKa prediction tools : Estimate basicity of the pyrazinone nitrogen to guide pH-sensitive reaction design .

Q. What challenges exist in scaling up synthetic protocols for this compound, and how can they be mitigated?

  • Byproduct formation : Optimize stoichiometry to minimize N-oxide impurities (common in oxidative conditions) .
  • Solvent selection : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene™) without compromising yield .
  • Process monitoring : Use inline FTIR to track reaction progress and halt at >95% conversion .

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